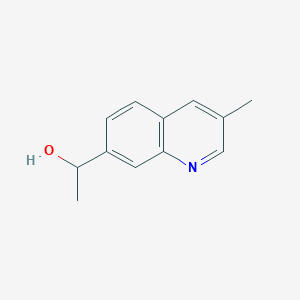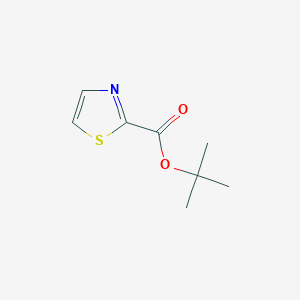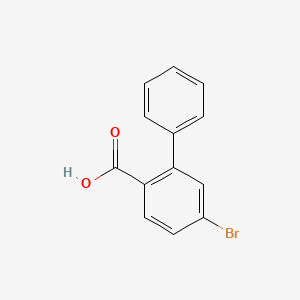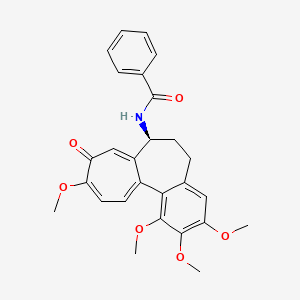![molecular formula C14H16N2O3 B13974927 Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with a molecular weight of 246.30 g/mol . It is primarily used in laboratory settings for research purposes . The compound features a spirocyclic structure, which is a common motif in medicinal chemistry due to its unique three-dimensional shape and potential biological activity .
Métodos De Preparación
The synthesis of Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions . One common method includes the use of hydrazine in ethanol to convert a precursor compound into the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
Análisis De Reacciones Químicas
Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antitubercular activity is attributed to the reduction of the nitrofuran moiety by bacterial enzymes, leading to the generation of reactive intermediates that are lethal to the bacterium . The compound’s unique spirocyclic structure allows it to interact with various biological targets, potentially leading to diverse biological effects .
Comparación Con Compuestos Similares
Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate can be compared with other spirocyclic compounds such as:
These compounds share similar spirocyclic cores but differ in their functional groups and substitution patterns, which can lead to differences in their chemical reactivity and biological activity . The unique structure of this compound makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
benzyl 2-oxo-1,7-diazaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c17-12-8-14(15-12)6-7-16(10-14)13(18)19-9-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17) |
Clave InChI |
QTGLBMUSHVOERF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12CC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B13974860.png)

![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)








